![molecular formula C23H30N8O2 B2481721 3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923167-92-4](/img/structure/B2481721.png)
3,4,7,9-tetramethyl-1-(2-(4-phenylpiperazin-1-yl)ethyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of arylpiperazine derivatives of purine-2,6-dione and dihydro[1,3]oxazolo[2,3-f]purinedione, including structures similar to the specified compound, involves targeting serotonin and dopamine receptor affinities. These derivatives are explored for their potential as antidepressants and/or antipsychotics. The synthesis process typically involves the creation of long-chain arylpiperazine derivatives through a series of chemical reactions aimed at producing compounds with specific receptor affinities, indicating a complex synthetic route that requires careful selection of starting materials and reaction conditions (Chłoń-Rzepa et al., 2015).
Molecular Structure Analysis
Structural optimization and analysis of related compounds demonstrate the significance of specific substituents for receptor binding and activity. For instance, the structural optimization of a reversible kinase inhibitor targeting EGFR mutations highlights the importance of molecular modifications for enhancing binding affinity and therapeutic potential. Such studies provide insights into the molecular structure-activity relationships necessary for designing compounds with desired pharmacological profiles (Yang et al., 2012).
Chemical Reactions and Properties
The chemical properties of arylpiperazine derivatives, including their receptor affinities and potential psychotropic activities, are determined through radioligand binding assays and pharmacological evaluations. These studies involve assessing the affinity of synthesized compounds for serotonin (5-HT) and dopamine (D2) receptors, contributing to our understanding of their chemical behavior and interaction with biological targets (Chłoń-Rzepa et al., 2013).
Physical Properties Analysis
The physical properties, such as lipophilicity and metabolic stability, of related compounds are evaluated using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models. These properties are crucial for understanding the pharmacokinetic behavior of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) profiles (Zagórska et al., 2016).
Chemical Properties Analysis
The exploration of chemical properties such as receptor affinity and functional activity highlights the potential therapeutic applications of arylpiperazine derivatives. In vitro and in vivo studies assess the compounds' interactions with various receptors, determining their agonistic or antagonistic properties and their potential efficacy as antidepressant or antipsychotic agents (Partyka et al., 2015).
科学的研究の応用
Receptor Affinity and Pharmacological Evaluation
The compound, as part of a series of purine derivatives, shows potential as a ligand for serotonin receptors, particularly 5-HT1A, 5-HT2A, and 5-HT7, indicating its relevance in researching psychotropic activities. The studies demonstrate that certain derivatives exhibit anxiolytic and antidepressant properties in vivo, highlighting the compound's application in developing new treatments for psychiatric disorders. These findings stem from radioligand binding assays to determine affinity and selectivity, along with functional activity tests in commonly used models such as the forced swim (FST) and four-plate test (FPT) in mice, to evaluate antidepressant and anxiolytic properties (Chłoń-Rzepa et al., 2013).
Synthesis and Biological Evaluation
Further research into the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives shows that these compounds, including those structurally related to the subject compound, act as potent 5-HT(1A) receptor ligands. Preclinical studies suggest their potential for anxiolytic-like and antidepressant-like activity, offering a pathway for the development of new therapeutics in mental health (Zagórska et al., 2009).
Antidepressant and Anxiolytic Activity
The research into 7-phenylpiperazinylalkyl-1,3-dimethyl-purine-2,6-dione derivatives, which share a core structure with the subject compound, reveals their significant antidepressant and anxiolytic-like activity. These studies provide insight into the modification of purine derivatives to enhance their pharmacological efficacy, highlighting the compound's relevance in the development of new psychiatric treatments (Partyka et al., 2015).
Analgesic and Anti-inflammatory Properties
The examination of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives, related in structure to the compound , reveals their significant analgesic and anti-inflammatory effects. This research indicates the compound's potential application in developing new pain management and anti-inflammatory medications (Zygmunt et al., 2015).
Antitumor and Vascular Relaxing Effects
Studies on novel heterocycles, including purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, offer insights into the compound's potential antitumor activity and its effects on vascular relaxation. This research suggests possible applications in cancer treatment and cardiovascular disease management (Ueda et al., 1987).
特性
IUPAC Name |
3,4,7,9-tetramethyl-1-[2-(4-phenylpiperazin-1-yl)ethyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N8O2/c1-16-17(2)31-19-20(26(3)23(33)27(4)21(19)32)24-22(31)30(25-16)15-12-28-10-13-29(14-11-28)18-8-6-5-7-9-18/h5-9,17H,10-15H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAGSNQCQYTUHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)CCN4CCN(CC4)C5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。